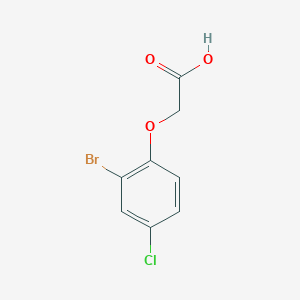

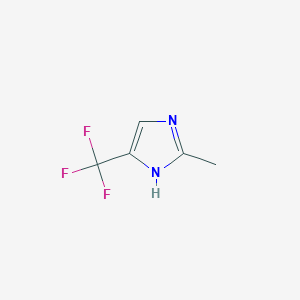

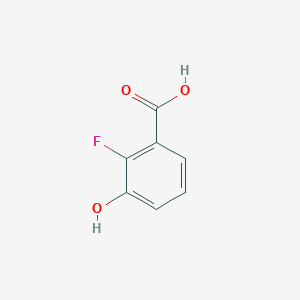

![molecular formula C17H20N2O3 B1269194 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea CAS No. 67616-08-4](/img/structure/B1269194.png)

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea involves multiple steps, including chlorination, condensation, hydrolysis, and further condensation reactions. For example, a related compound, N-[2(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide, was synthesized using hexanedioic acid monomethyl ester as a starting material, demonstrating a process with simple operation, easy separation, and purification, suitable for large-scale industrial production. The yield of this method can reach up to 75.2% (Lan-xiang, 2011).

科学的研究の応用

Synthesis and Pharmacological Studies

Synthesis of Conformationally Restricted Dopamine Analogues : The compound has been utilized in the synthesis of bridged 3-benzazepine derivatives, acting as conformationally restricted dopamine analogues. This synthesis process involved various steps, including the conversion of ethyl 3,4-dimethoxyphenyl(phenyl)acetate (Gentles et al., 1991).

Creation of Disease-Modifying Antirheumatic Drugs : It's also been used in the synthesis and activity study of the metabolites of a new type of disease-modifying antirheumatic drug (DMARD), TAK-603, which showed significant anti-inflammatory effects (Baba et al., 1998).

Chemical Synthesis and Characterization

Development of Novel Synthesis Technologies : A new synthesis technology for a related compound, N-[2(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide, has been designed. This method offers advantages like simple operation and high yield, suitable for large-scale industrial production (Lan-xiang, 2011).

Studies in Polyoxypenol Series : Research has been conducted on preparing alkoxylated derivatives of sym-diethyldiphenylurea from methylated and ethylated vanillin, leading to the synthesis of various derivatives including 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea (Gardner et al., 1948).

Biological and Pharmacological Properties

Anti-HIV and Antibacterial Studies : The compound has been used in the synthesis of 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives, which were tested for their antibacterial and anti-HIV activities (Patel et al., 2007).

Antiulcer Activity Studies : Variants of this compound were synthesized and evaluated for their effectiveness in preventing stress-induced gastric ulceration in rats, with certain derivatives showing significant antiulcer activity (Hosokami et al., 1992).

Photophysical Studies

- Photophysical Studies : Research on the photophysical properties of substituted 1,2-diarylethenes, including those with 3,4-dimethoxyphenyl derivatives, has provided insights into their fluorescence behavior under different conditions (Singh et al., 2001).

将来の方向性

作用機序

Target of Action

The primary target of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea is the alpha7 nicotinic acetylcholine receptor (alpha7nAChR) . This receptor plays a crucial role in the nervous system, particularly in the transmission of signals in the brain.

Mode of Action

The compound binds to the alpha7nAChR at the same binding site as bungarotoxin . This interaction triggers a series of changes in the receptor, which can lead to various downstream effects.

Result of Action

The compound has shown neuroprotective effects and anti-inflammatory activity . It can directly act on amyloid protein, reducing its toxic effect on nerve cells acted by beta-amyloid . It has also been found to improve the learning ability and memory ability of experimental animals .

特性

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-21-15-9-8-13(12-16(15)22-2)10-11-18-17(20)19-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVMNZMKNSBVJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354928 |

Source

|

| Record name | 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea | |

CAS RN |

67616-08-4 |

Source

|

| Record name | 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

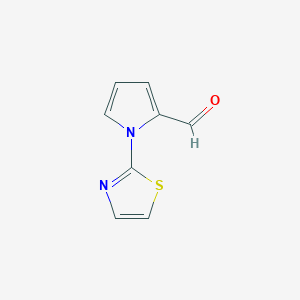

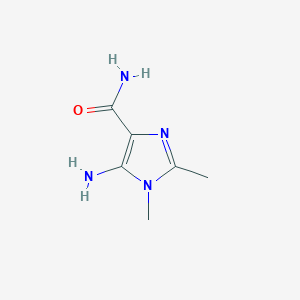

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B1269123.png)

![N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide](/img/structure/B1269141.png)